molecular formula C13H16N2 B12866845 2-(4-Ethyl-3,5-dimethyl-1H-pyrrol-2-yl)pyridine

2-(4-Ethyl-3,5-dimethyl-1H-pyrrol-2-yl)pyridine

Cat. No.: B12866845
M. Wt: 200.28 g/mol
InChI Key: PQULVJSSDBOKAP-UHFFFAOYSA-N
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Description

2-(4-Ethyl-3,5-dimethyl-1H-pyrrol-2-yl)pyridine is an organic compound that belongs to the class of pyrroles and pyridines. This compound is characterized by the presence of a pyridine ring attached to a pyrrole ring, which is further substituted with ethyl and methyl groups. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethyl-3,5-dimethyl-1H-pyrrol-2-yl)pyridine typically involves the reaction of 3,5-dimethylpyrrole with 2-bromopyridine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst. The reaction mixture is heated to a specific temperature to facilitate the coupling reaction, resulting in the formation of the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as mentioned above. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, pressure, and the concentration of reactants.

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethyl-3,5-dimethyl-1H-pyrrol-2-yl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where one of the substituents is replaced by another group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated reagents in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding pyridine N-oxide.

    Reduction: Formation of reduced pyrrole derivatives.

    Substitution: Formation of substituted pyridine or pyrrole derivatives.

Scientific Research Applications

2-(4-Ethyl-3,5-dimethyl-1H-pyrrol-2-yl)pyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Ethyl-3,5-dimethyl-1H-pyrrol-2-yl)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets may vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3-Ethyl-2,4-dimethylpyrrole: A compound with a similar pyrrole structure but without the pyridine ring.

    2-(3,5-Dimethyl-1H-pyrrol-2-yl)pyridine: A compound with similar substitution patterns but different positional isomerism.

Uniqueness

2-(4-Ethyl-3,5-dimethyl-1H-pyrrol-2-yl)pyridine is unique due to its specific substitution pattern and the presence of both pyrrole and pyridine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H16N2

Molecular Weight

200.28 g/mol

IUPAC Name

2-(4-ethyl-3,5-dimethyl-1H-pyrrol-2-yl)pyridine

InChI

InChI=1S/C13H16N2/c1-4-11-9(2)13(15-10(11)3)12-7-5-6-8-14-12/h5-8,15H,4H2,1-3H3

InChI Key

PQULVJSSDBOKAP-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(NC(=C1C)C2=CC=CC=N2)C

Origin of Product

United States

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